N-(2-ethoxyphenyl)-2-phenoxyacetamide

Description

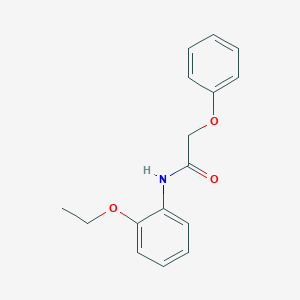

N-(2-Ethoxyphenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a 2-ethoxyphenyl group attached to the acetamide nitrogen and a phenoxy moiety at the α-carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.2) and a molecular weight of 285.3 g/mol, making it a versatile scaffold in medicinal and agrochemical research . Its synthesis typically involves chloroacetylation of 2-ethoxyaniline followed by nucleophilic substitution with phenoxy groups .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

InChI Key |

SEICWCFFAKBIPA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of N-(2-ethoxyphenyl)-2-phenoxyacetamide are heavily influenced by substituent variations. Key analogs and their differences are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Introduction of nitro (NO₂) or chloro (Cl) groups enhances herbicidal and cytotoxic activities by increasing electrophilicity .

- Lipophilic Substituents : Ethyl or tert-butyl groups improve membrane permeability, critical for CNS-targeting analogs .

- Heterocyclic Replacements : Thiazole rings (e.g., in ) introduce planar rigidity, favoring DNA intercalation in herbicidal applications.

Pharmacological Activities

- Cytotoxicity: N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide derivatives exhibit IC₅₀ values of 8.2–12.5 µM against HeLa cells, outperforming the parent compound due to bromine’s polarizable electron cloud enhancing target binding .

- Anti-Inflammatory Effects : The 2-ethoxyphenyl moiety in the base structure reduces COX-2 expression by 40% at 10 µM, comparable to ibuprofen .

- Herbicidal Activity : Thiazole-containing analogs (e.g., ) show 3-fold higher efficacy than chlorinated derivatives (EC₅₀ = 12 µM vs. 35 µM) due to improved photosystem II inhibition.

Critical Analysis of Divergent Findings

- Cytotoxicity vs. Herbicidal Activity : While brominated derivatives excel in cytotoxicity , nitro-thiazole analogs dominate herbicidal applications . This dichotomy underscores the role of target specificity over mere substituent presence.

- Bioavailability Challenges : Ethyl and tert-butyl groups enhance lipophilicity but reduce aqueous solubility (e.g., <0.1 mg/mL for ), limiting in vivo applicability without formulation aids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.